4-Methoxy-3-(pyridin-3-yl)benzoic acid
Overview
Description
4-Methoxy-3-(pyridin-3-yl)benzoic acid is an organic compound with the molecular formula C13H11NO3 It is characterized by a methoxy group at the 4-position and a pyridin-3-yl group at the 3-position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(pyridin-3-yl)benzoic acid typically involves the reaction of 4-methoxybenzoic acid with pyridin-3-ylboronic acid via a Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction mixture is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-(pyridin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Hydroxy-3-(pyridin-3-yl)benzoic acid.
Reduction: 4-Methoxy-3-(pyridin-3-yl)benzyl alcohol.
Substitution: 4-(Substituted)-3-(pyridin-3-yl)benzoic acid derivatives.
Scientific Research Applications
4-Methoxy-3-(pyridin-3-yl)benzoic acid has several applications in scientific research:
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(pyridin-3-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, forming coordination complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
3-(Pyridin-4-yl)benzoic acid: Similar structure but with the pyridinyl group at the 4-position.
4-Methoxybenzoic acid: Lacks the pyridinyl group.
3-(Pyridin-3-yl)benzoic acid: Lacks the methoxy group.
Uniqueness: 4-Methoxy-3-(pyridin-3-yl)benzoic acid is unique due to the presence of both the methoxy and pyridinyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-methoxy-3-pyridin-3-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-5-4-9(13(15)16)7-11(12)10-3-2-6-14-8-10/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLSNPOXIXHHDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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